molecular formula C14H13N3O4 B2398586 1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 2248396-67-8

1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B2398586
CAS No.: 2248396-67-8
M. Wt: 287.275
InChI Key: GUOQZCHNWWXKFI-UHFFFAOYSA-N
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Description

1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least two different elements as members of its ring(s)

Preparation Methods

Chemical Reactions Analysis

1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

When compared to similar compounds, 1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid stands out due to its unique structural features and reactivity. Similar compounds include other imidazo[1,2-b]pyrazole derivatives, which may have different substituents on the ring structure. These differences can significantly impact their chemical properties and biological activities.

Properties

IUPAC Name

1-phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c18-13(19)11-8-15-17-7-6-16(12(11)17)14(20)21-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOQZCHNWWXKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)O)N1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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